AMINOGLUTETHIMIDE IMPURITY A

Description

Significance of Impurity Profiling in Pharmaceutical Development and Quality Control

Impurity profiling—the identification, quantification, and characterization of impurities in pharmaceutical products—is of paramount importance throughout the drug development lifecycle. longdom.orglongdom.org Its significance is multi-faceted, ensuring the safety, efficacy, and quality of both APIs and their final formulations. globalpharmatek.com Even trace amounts of impurities can have detrimental effects on product quality and patient safety, making their thorough analysis essential. longdom.org

Key aspects of its importance include:

Ensuring Patient Safety : The primary goal of impurity profiling is to safeguard public health. globalpharmatek.com Some impurities may pose health risks, ranging from minor reactions to significant toxic effects. longdom.orglongdom.org Identifying and assessing the potential hazards associated with each impurity allows manufacturers to implement risk mitigation strategies. longdom.org

Regulatory Compliance : Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for impurity levels. longdom.orglongdom.org Impurity profiling is a mandatory requirement for new drug applications, and compliance with these standards is non-negotiable for market approval. longdom.orgglobalpharmatek.com

Process Optimization : Understanding the impurity profile can reveal insights into the manufacturing process. globalpharmatek.com This information allows for the optimization of synthetic pathways and production parameters to minimize the formation of impurities, leading to a more robust and controlled manufacturing process. globalpharmatek.com

Classification of Pharmaceutical Impurities in Active Pharmaceutical Ingredients

Pharmaceutical impurities are broadly classified into three main categories according to the International Council for Harmonisation (ICH) guidelines. chemass.sigmpinsiders.com This classification helps in systematically addressing the potential risks associated with each type.

The primary categories are:

Organic Impurities : These are often process-related or drug-related substances that can arise during manufacturing or storage. moravek.com They can include starting materials, by-products of synthesis, intermediates, degradation products, reagents, and catalysts. contractpharma.commoravek.com Organic impurities may be identified or unidentified, volatile or non-volatile. chemass.si

Inorganic Impurities : These impurities typically originate from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts. gmpinsiders.commoravek.com They are not derived from the drug substance itself but from the environment and equipment used during production. contractpharma.com These are detected and quantified using pharmacopeial standards. moravek.com

Residual Solvents : These are volatile organic compounds used during the synthesis of the API or in the production of the final drug formulation. contractpharma.commoravek.com Since they are not completely removed during the manufacturing process, their levels must be carefully controlled. contractpharma.com Based on their toxicity, ICH classifies residual solvents into three classes, with Class 1 solvents (known carcinogens) being the most toxic and requiring strict avoidance. gmpinsiders.com

| Impurity Class | Description | Common Examples |

|---|---|---|

| Organic Impurities | Carbon-containing compounds that are structurally related to the API and arise during synthesis or degradation. contractpharma.comgmpinsiders.com | Starting Materials, By-products, Intermediates, Degradation Products, Reagents. contractpharma.com |

| Inorganic Impurities | Impurities that are not carbon-based and typically derive from the manufacturing process. contractpharma.comgmpinsiders.com | Reagents, Ligands, Heavy Metals, Catalysts, Inorganic Salts. gmpinsiders.com |

| Residual Solvents | Volatile organic compounds used in manufacturing that are not fully removed from the final product. contractpharma.comgmpinsiders.com | Alcohols, Hydrocarbons, Chlorinated Solvents. contractpharma.com |

Evolution of Regulatory Guidelines for Impurity Control

Regulatory guidelines for controlling impurities in pharmaceuticals have evolved significantly to ensure drug safety and quality. ijpras.com International bodies like the ICH, in collaboration with regional authorities such as the FDA and EMA, have developed a harmonized framework for impurity management. pharmaffiliates.comtaylorfrancis.com

Key milestones in the evolution of these guidelines include:

ICH Q3A/B Guidelines : The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for identifying and qualifying impurities in new drug substances and new drug products, respectively. pharmaffiliates.comtaylorfrancis.com They establish thresholds for reporting, identification, and qualification, which are based on the maximum daily dose of the drug.

ICH Q3D Guideline for Elemental Impurities : This guideline establishes permitted daily exposure (PDE) limits for 24 elemental impurities, which are categorized into classes based on their toxicity and the likelihood of their presence in a drug product. chemass.si

ICH M7 Guideline for Genotoxic Impurities : Genotoxic impurities are of particular concern due to their potential to damage DNA and cause cancer, even at very low levels. tandfonline.comresearchgate.net The ICH M7 guideline provides a framework for the assessment and control of these DNA-reactive impurities to limit potential carcinogenic risk. tandfonline.com This guideline introduced the concept of the Threshold of Toxicological Concern (TTC), which allows for the acceptable intake of low-level genotoxic impurities without the need for extensive toxicological testing.

These guidelines reflect a shift towards a risk-based approach to impurity control, focusing resources on those impurities that pose the greatest threat to patient safety. researchgate.net

Overview of Research on Aminoglutethimide (B1683760) and its Related Substances

Aminoglutethimide is a chemical compound that was initially developed as an anticonvulsant but was later identified as an inhibitor of steroid hormone synthesis. nih.govresearchgate.net Chemically, it is a derivative of piperidine-2,6-dione. nih.gov Its mechanism of action involves blocking several cytochrome P-450 mediated steps, including the aromatase enzyme responsible for converting androgens to estrogens. nih.govnih.gov This action makes it an aromatase inhibitor, and it also functions as an adrenal steroidogenesis inhibitor. nih.govwikipedia.org Research into aminoglutethimide has also led to the study of its analogues and metabolites to understand structure-activity relationships and inhibitory effects on various enzymes. nih.govacs.orgnih.gov

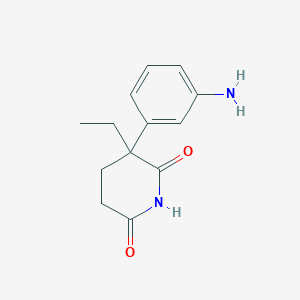

Given the importance of controlling impurities, research into the comprehensive impurity profile of aminoglutethimide is essential for ensuring its quality and safety. One specific contaminant of interest is Aminoglutethimide Impurity A. biosynth.com This compound, also known as m-Aminoglutethimide or (3RS)-3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione, is an organic impurity that can be present in the final aminoglutethimide drug substance. sigmaaldrich.comchemicalbook.com

Research has focused on developing sensitive and accurate analytical methods for the detection and quantification of this impurity. For instance, High-Performance Liquid Chromatography (HPLC) methods have been established to determine the content of m-aminoglutethimide. One study demonstrated an HPLC method capable of quantifying the impurity, showing its presence to be less than 1.0% and validating the method's accuracy and reliability for limit testing. The European Pharmacopoeia provides a reference standard for this compound to be used in these laboratory tests. sigmaaldrich.com

The physicochemical properties of this compound have been characterized to support its identification and control.

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (3RS)-3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione | sigmaaldrich.com |

| Synonyms | 3-Aminoglutethimide, m-Aminoglutethimide | chemicalbook.com |

| CAS Number | 83417-11-2 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C13H16N2O2 | biosynth.comnacchemical.com |

| Molecular Weight | 232.28 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | White solid | nacchemical.com |

| Melting Point | 152-154 °C | nacchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(7-6-11(16)15-12(13)17)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTDTILLJBETGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-11-2 | |

| Record name | 3-Aminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083417112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX04QC4IHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Formation Pathways for Aminoglutethimide Impurity a

Process-Related Genesis of Aminoglutethimide (B1683760) Impurity A

The manufacturing process of aminoglutethimide can inadvertently lead to the formation of Impurity A through several mechanisms, including those related to starting materials, intermediates, by-products, and residual reagents.

Starting Material-Derived Impurities Leading to Aminoglutethimide Impurity A

The synthesis of aminoglutethimide often involves starting materials that, if impure, can directly lead to the formation of this compound. chemicalbook.comchemicalbook.com For instance, if the precursor 2-phenylbutyronitrile contains the meta-amino isomer, this will inevitably be carried through the synthetic steps to yield the corresponding m-aminoglutethimide impurity. chemicalbook.comchemicalbook.com

A common synthetic route to aminoglutethimide involves the nitration of glutethimide or a similar precursor, followed by reduction. chemicalbook.comchemicalbook.com If the starting phenyl-containing material is not purely the para-substituted isomer, the nitration step can produce a mixture of nitro-isomers. Subsequent reduction will then yield a mixture of the desired p-aminoglutethimide and the undesired m-aminoglutethimide (Impurity A). chemicalbook.comacs.org

| Starting Material | Potential Impurity in Starting Material | Resulting Impurity |

|---|---|---|

| 2-(4-aminophenyl)-2-ethylglutarimide (Aminoglutethimide) | 2-(3-aminophenyl)-2-ethylglutarimide | This compound |

| Glutethimide (precursor for nitration) | Isomeric impurities | Isomeric nitro-compounds leading to Impurity A |

| 2-Phenylbutyronitrile (precursor for nitration) | 2-(3-aminophenyl)butyronitrile | This compound |

Intermediate-Derived Impurities in Aminoglutethimide Synthesis

During the synthesis of aminoglutethimide, various intermediates are formed. The purity of these intermediates is crucial, as impurities at this stage can be converted into this compound in subsequent reaction steps. chemicalbook.comchemicalbook.com For example, in the synthesis starting from glutethimide, the nitration step can yield α-(m-nitrophenyl)-α-ethyl-glutarimide as an impurity alongside the desired p-nitro isomer. chemicalbook.com The subsequent reduction of this nitro-intermediate mixture will inevitably produce both aminoglutethimide and Impurity A.

Similarly, in an alternative synthesis starting with 2-phenylbutyronitrile, the nitration can produce 2-(3-nitrophenyl)butyronitrile as an impurity. chemicalbook.comchemicalbook.com This nitrated intermediate will then be carried through the subsequent steps of Michael addition and cyclization to form the m-nitroglutarimide, which upon reduction, yields Impurity A. chemicalbook.com

By-Product Formation Mechanisms Yielding this compound

The formation of by-products is a common occurrence in chemical reactions. In the synthesis of aminoglutethimide, side reactions can lead to the generation of Impurity A. The nitration of α-phenyl-α-ethyl-glutarimide is a key step where by-products can form. While the primary product is the para-nitro derivative, a small amount of the ortho-nitro isomer and the meta-nitro isomer (which leads to Impurity A) can also be formed. chemicalbook.com The separation of these isomers can be challenging, and incomplete purification can result in the carryover of the meta-isomer into the final product.

| Reaction Step | Intended Product | By-product Leading to Impurity A |

|---|---|---|

| Nitration of α-phenyl-α-ethyl-glutarimide | α-(p-nitrophenyl)-α-ethyl-glutarimide | α-(m-nitrophenyl)-α-ethyl-glutarimide |

| Nitration of 2-phenylbutyronitrile | 2-(4-nitrophenyl)butyronitrile | 2-(3-nitrophenyl)butyronitrile |

Reagent, Ligand, and Catalyst Residues Contributing to Impurity A Formation

While reagents, ligands, and catalysts are essential for chemical transformations, their residues or their influence on reaction pathways can sometimes contribute to impurity formation. fda.goveuropa.eu In the context of aminoglutethimide synthesis, the choice of nitrating agent and reaction conditions can influence the regioselectivity of the nitration reaction. Harsh nitrating conditions might lead to a higher proportion of the undesired meta-isomer. chemicalbook.com

Furthermore, the catalyst used in the reduction of the nitro group plays a crucial role. While catalysts like Raney nickel are commonly employed, their efficiency and selectivity can impact the final impurity profile. chemicalbook.comchemicalbook.com Inefficient reduction could potentially lead to the formation of other impurities, though a direct link to the formation of Impurity A from catalyst residues is less documented than the isomeric carryover.

Degradation Pathways Leading to this compound

Beyond the synthetic process itself, Aminoglutethimide can degrade over time or under specific conditions, potentially forming various degradation products.

Hydrolytic Degradation Mechanisms of Aminoglutethimide to Form Impurity A

Hydrolytic degradation is a common pathway for drug degradation, particularly for molecules containing susceptible functional groups like amides. researchgate.netijper.org The piperidine-2,6-dione ring of aminoglutethimide contains two amide bonds, making it susceptible to hydrolysis. psu.edu While extensive studies on the specific hydrolytic degradation of aminoglutethimide to Impurity A are not widely available in the provided search results, general principles of amide hydrolysis can be applied.

Under acidic or basic conditions, the amide bonds in the glutarimide (B196013) ring can be cleaved. This could potentially lead to ring-opening, followed by rearrangement or further degradation. However, the direct conversion of aminoglutethimide (the para-isomer) to Impurity A (the meta-isomer) through a simple hydrolytic mechanism is chemically unlikely as it would require a rearrangement of the amino group on the phenyl ring, a process not typically associated with hydrolysis.

It is more plausible that any observed presence of Impurity A in a stability study of aminoglutethimide is due to the degradation of a co-existing, un-separated amount of Impurity A from the initial synthesis rather than a direct conversion of the aminoglutethimide molecule itself. The stability of N-acetylaminoglutethimide, a major metabolite, has been noted to show variable decomposition back to aminoglutethimide, but this does not involve isomeric transformation. bevital.no

Mass Balance Studies in Impurity A Formation Pathways

Mass balance is a critical concept in pharmaceutical process chemistry, serving as an accountability tool for all materials involved in a chemical reaction. A mass balance study aims to demonstrate that the sum of the quantities of the final products, by-products, and unreacted starting materials is equal to the initial quantity of the starting material, accounting for analytical variability. registech.com In the context of Aminoglutethimide synthesis, such studies are essential for understanding and controlling the formation of Impurity A.

Detailed Research Findings

The formation of Impurity A is a direct consequence of the reaction kinetics and directing effects of the substituent on the phenyl ring during the nitration step. The alkylglutarimide substituent on the phenyl ring is an ortho-, para- directing group, meaning it preferentially directs the incoming nitro group to the ortho and para positions. However, a smaller but significant amount of the meta product (the precursor to Impurity A) is also inevitably formed.

A comprehensive mass balance study for this pathway would involve the precise quantification of all isomeric products formed after the nitration and subsequent reduction steps. This allows process chemists to:

Determine the exact yield of the desired Aminoglutethimide.

Quantify the amount of Impurity A and other related impurities generated.

Optimize reaction conditions (e.g., temperature, nitrating agent, solvent) to maximize the formation of the para-isomer while minimizing the meta- and ortho-isomers.

Develop and validate effective purification strategies to ensure the final active pharmaceutical ingredient meets strict purity specifications.

The following table provides a hypothetical, illustrative example of what a mass balance report for the formation of Aminoglutethimide and its related isomeric impurities might look like following the nitration and reduction steps.

Table 1: Illustrative Mass Balance for Aminoglutethimide Synthesis This table is a representative example used for illustrative purposes and does not represent actual experimental data.

Reaction Step:Input Material:| Component | Chemical Name | Position | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Mass Balance (%) |

| Main Product | Aminoglutethimide | para | 232.28 | 1068.5 | 854.8 | 80.0% |

| Impurity A | 3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione | meta | 232.28 | - | 138.9 | 13.0% |

| Impurity B | 3-(2-Aminophenyl)-3-ethylpiperidine-2,6-dione | ortho | 232.28 | - | 21.4 | 2.0% |

| Other | Unreacted materials / Other by-products | - | - | - | 53.4 | 5.0% |

| Total Accounted | 1068.5 | 100.0% |

This illustrative data demonstrates how a mass balance study accounts for the desired product alongside significant impurities like Impurity A, providing a complete picture of the reaction's output and guiding process optimization.

Advanced Analytical Methodologies for Characterization and Quantification of Aminoglutethimide Impurity a

Chromatographic Separation Techniques for Aminoglutethimide (B1683760) Impurity A

Chromatographic techniques are the cornerstone for the analysis of pharmaceutical impurities due to their high resolving power and sensitivity. For Aminoglutethimide Impurity A, a range of chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC), have been utilized.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity A

HPLC is the most widely employed technique for the analysis of non-volatile and thermally labile compounds like Aminoglutethimide and its impurities. Method development for this compound focuses on achieving adequate resolution from the parent drug and other related substances, as well as ensuring sensitivity, specificity, and robustness. The European Pharmacopoeia outlines a liquid chromatography method for the determination of related substances in aminoglutethimide, which includes the control of Impurity A. sigmaaldrich.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of this compound. This is due to the non-polar nature of the stationary phase (typically C8 or C18) being well-suited for the separation of moderately polar compounds like aminoglutethimide and its impurities from a polar mobile phase.

A typical RP-HPLC method for the determination of aminoglutethimide and its related substances, including Impurity A, involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govjrespharm.com UV detection is commonly performed at a wavelength where both the API and the impurity exhibit significant absorbance, often around 240-254 nm. nih.gov The development of a stability-indicating RP-HPLC method is crucial to separate the drug from its degradation products, which may include Impurity A. researchgate.netresearchgate.net

Table 1: Typical RP-HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous Buffer (e.g., 0.02 M Phosphate Buffer, pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 240-254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

This table represents a composite of typical parameters and may vary based on the specific application and instrumentation.

While isocratic elution can be sufficient for the separation of Aminoglutethimide and Impurity A in some cases, gradient elution is often preferred for resolving a complex mixture of impurities with varying polarities. ptfarm.pl A gradient elution strategy involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the percentage of the organic modifier. This allows for the elution of more strongly retained components in a reasonable time with good peak shape. nih.govptfarm.pl

For the analysis of Aminoglutethimide and its impurities, a typical gradient might start with a lower concentration of the organic solvent to resolve early-eluting, more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main component and less polar impurities like Impurity A. The optimization of the gradient profile, including the initial and final mobile phase compositions, the gradient steepness, and the duration, is critical for achieving the desired separation. orientjchem.org

Table 2: Example of a Gradient Elution Program for Impurity Analysis

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0 | 90 | 10 |

| 20 | 50 | 50 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 35 | 90 | 10 |

This table provides a representative gradient program; actual conditions will be optimized for the specific separation.

Ultra-High Performance Liquid Chromatography (UPLC) in Impurity A Analysis

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers several advantages over conventional HPLC for impurity analysis, including higher resolution, increased sensitivity, and significantly shorter analysis times. researchgate.netnih.gov The increased efficiency of UPLC columns allows for better separation of closely eluting peaks, which is particularly beneficial for resolving complex impurity profiles. ptfarm.pl

In the context of this compound, a UPLC method would offer a more rapid and sensitive approach for its detection and quantification. The fundamental principles of separation remain the same as in RP-HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. A validated UPLC method for related substances would demonstrate superior performance in terms of speed and separation efficiency compared to traditional HPLC methods. analyticaltoxicology.com

Gas Chromatography (GC) for Volatile Related Substances of Impurity A

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Aminoglutethimide and Impurity A are generally not sufficiently volatile for direct GC analysis without derivatization, GC is crucial for the determination of volatile impurities that may be present in the drug substance as a result of the synthesis process or degradation. researchgate.net These can include residual solvents or volatile precursors and by-products.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved resolution, sensitivity, and quantification capabilities. It is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening tool.

A review on the analysis of anticancer drugs mentions the separation of racemic aminoglutethimide and its analogs by TLC. nih.gov HPTLC methods can be developed for the identification and quantification of this compound. The method would involve applying the sample to an HPTLC plate (e.g., silica (B1680970) gel 60 F254), developing the plate in a suitable mobile phase, and then detecting the separated spots under UV light or after derivatization. Densitometric scanning allows for the quantification of the impurity. The Retardation factor (Rf) value is used for the identification of the compound.

Table 3: Illustrative HPTLC Method Parameters for Impurity A

| Parameter | Typical Conditions |

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Mobile Phase | A mixture of organic solvents (e.g., Toluene:Ethyl Acetate:Methanol) |

| Application | Bandwise application using an automated applicator |

| Development | In a twin-trough chamber with a saturated atmosphere |

| Detection | Densitometric scanning at a suitable wavelength (e.g., 254 nm) |

| Quantification | Based on the peak area of the densitogram |

This table provides an example of typical HPTLC parameters. The mobile phase composition would need to be optimized to achieve separation.

Supercritical Fluid Chromatography (SFC) for Impurity A Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, including chiral and achiral pharmaceutical compounds and their impurities. afmps.bepharmtech.comamericanpharmaceuticalreview.com Its advantages over traditional high-performance liquid chromatography (HPLC) include faster analysis times, reduced solvent consumption, and unique selectivity. afmps.beamericanpharmaceuticalreview.com

In the context of aminoglutethimide and its impurities, SFC offers a valuable alternative for achieving high-resolution separation. The technique utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which exhibits properties of both a liquid and a gas. afmps.be This supercritical fluid possesses low viscosity and high diffusivity, allowing for higher flow rates and consequently, faster separations without a significant loss in efficiency. afmps.be

The selectivity in SFC can be readily tuned by altering various parameters, including the organic modifier, pressure, and temperature. americanpharmaceuticalreview.com For polar compounds like aminoglutethimide and its potential impurities, the addition of a polar organic modifier, such as methanol, ethanol, or isopropanol, to the carbon dioxide mobile phase is often necessary to increase the solvent strength and facilitate elution. afmps.be The choice of modifier can significantly impact the interactions between the analyte and the stationary phase, thereby influencing the separation. afmps.be

For the resolution of this compound, a screening approach involving different chiral or achiral stationary phases and various modifiers would be a prudent first step. Polysaccharide-based chiral stationary phases, for instance, have shown success in separating aminoglutethimide enantiomers and could potentially resolve closely related impurities. nih.gov The orthogonal selectivity of SFC compared to reversed-phase HPLC makes it a particularly attractive method for impurity profiling, as it can often resolve impurities that co-elute in HPLC systems. americanpharmaceuticalreview.com

Table 1: Key Parameters in SFC Method Development for Impurity A Resolution

| Parameter | Description | Impact on Separation |

| Stationary Phase | The solid support within the column that interacts with the analytes. | Different stationary phases (e.g., silica, polysaccharide-based) offer varying selectivities. |

| Mobile Phase | Supercritical CO2 mixed with an organic modifier. | The type and concentration of the modifier significantly affect retention and selectivity. afmps.be |

| Pressure | Affects the density and solvating power of the mobile phase. | Higher pressure generally leads to decreased retention times. americanpharmaceuticalreview.com |

| Temperature | Influences the density of the mobile phase and can affect analyte-stationary phase interactions. | The effect on retention can be complex and depends on the specific analytes and conditions. americanpharmaceuticalreview.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Higher flow rates lead to faster analysis times. afmps.be |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), are high-efficiency separation techniques that offer a different selectivity profile compared to liquid chromatography, making them valuable orthogonal methods for impurity analysis. nih.govresearchgate.netceu.es

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. This technique is particularly well-suited for the analysis of charged impurities. For neutral compounds or to enhance the separation of closely related charged species, modifications to the background electrolyte (BGE) are necessary. The use of cyclodextrins as chiral selectors in the BGE has been successfully applied to the enantiomeric separation of aminoglutethimide and could be explored for resolving Impurity A if it possesses chiral centers. acs.orgmdpi.com The high separation efficiency of CE allows for the detection and quantification of impurities at low levels. ceu.es

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration. wikipedia.org The resulting micelles act as a pseudo-stationary phase, and analytes partition between the micelles and the surrounding aqueous buffer based on their hydrophobicity. wikipedia.org This partitioning mechanism provides a different selectivity compared to both CE and HPLC. nih.govwikipedia.org

For the analysis of this compound, MEKC could be particularly advantageous, especially if the impurity is neutral or has a similar charge-to-size ratio as the parent drug. The addition of organic modifiers or ion-pair reagents to the micellar system can further optimize the separation and resolution of complex mixtures. nih.gov The coupling of MEKC with mass spectrometry (MEKC-MS) can provide structural information for the identification of unknown impurities. nih.gov

Table 2: Comparison of CE and MEKC for Impurity A Analysis

| Feature | Capillary Electrophoresis (CE) | Micellar Electrokinetic Chromatography (MEKC) |

| Separation Principle | Based on charge-to-size ratio. ceu.es | Based on differential partitioning between micelles and buffer. wikipedia.org |

| Applicability to Neutral Analytes | Limited | Yes wikipedia.org |

| Selectivity | Orthogonal to HPLC. researchgate.net | Different selectivity from both HPLC and CE. nih.govwikipedia.org |

| Key Optimization Parameters | BGE composition (pH, additives like cyclodextrins). acs.orgmdpi.com | Surfactant type and concentration, organic modifiers, pH. wikipedia.orgnih.gov |

Spectroscopic Techniques for Structural Elucidation of this compound

Once an impurity is detected and isolated, spectroscopic techniques are indispensable for its structural elucidation. Mass spectrometry, in its various forms, plays a central role in providing information about the molecular weight and fragmentation pattern of the impurity, which are crucial for determining its chemical structure.

Mass Spectrometry (MS) Applications in Impurity A Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides critical information for the identification and structural characterization of pharmaceutical impurities. semanticscholar.orgamericanpharmaceuticalreview.com The initial step in impurity characterization often involves determining the molecular weight of the unknown compound. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern impurity profiling. resolvemass.ca LC separates the impurity from the API and other components of the mixture, after which the mass spectrometer provides mass information for the eluted peaks. resolvemass.ca This is particularly useful for analyzing thermally labile or non-volatile compounds that are not suitable for gas chromatography.

LC-MS can provide the molecular weight of this compound with high accuracy. ijnrd.org Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS). In an MS/MS experiment, the molecular ion of the impurity is selected and fragmented, and the resulting fragment ions are analyzed. americanpharmaceuticalreview.com By comparing the fragmentation pattern of the impurity with that of the parent aminoglutethimide molecule, it is often possible to deduce the location and nature of the structural modification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. semanticscholar.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov For aminoglutethimide and its potential impurities, GC-MS can be a valuable tool, provided the impurity is sufficiently volatile and stable at the temperatures used in the GC inlet and column. nih.govresearchgate.net

Derivatization may sometimes be employed to increase the volatility of polar compounds, making them amenable to GC-MS analysis. The mass spectra obtained from GC-MS provide a fingerprint of the molecule, including its molecular ion and characteristic fragment ions, which can be used for structural elucidation and confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. ijnrd.orgnih.gov This is a significant advantage over low-resolution MS, as it can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov Techniques like time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry are capable of providing the high resolution required for this purpose. americanpharmaceuticalreview.commdpi.com

For the characterization of this compound, obtaining an accurate mass measurement via HRMS would allow for the determination of its elemental formula. This information, combined with the fragmentation data from MS/MS experiments, provides strong evidence for the proposed structure of the impurity.

Table 3: Application of Mass Spectrometry Techniques for Impurity A Characterization

| Technique | Information Provided | Suitability for Impurity A |

| LC-MS | Molecular weight of non-volatile or thermally labile compounds. resolvemass.caijnrd.org | Highly suitable for direct analysis of the impurity in the drug substance or product. |

| LC-MS/MS | Structural information through fragmentation patterns. americanpharmaceuticalreview.com | Essential for elucidating the specific structural modification of the impurity. |

| GC-MS | Molecular weight and fragmentation patterns of volatile and thermally stable compounds. semanticscholar.orgnih.gov | Suitable if Impurity A is volatile or can be derivatized to become volatile. |

| HRMS | Elemental composition from highly accurate mass measurements. ijnrd.orgnih.gov | Crucial for confirming the molecular formula and increasing confidence in the structural assignment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Identification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unequivocal structure elucidation of organic molecules, including pharmaceutical impurities like this compound. researchgate.net Its strength lies in providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. This allows for the precise mapping of the molecular framework and the definitive identification of an impurity's structure.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional (1D) ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for the initial characterization of this compound. nih.gov ¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. ¹³C NMR, while inherently less sensitive, offers a direct view of the carbon skeleton of the molecule.

In the analysis of this compound, specific chemical shifts in the ¹H and ¹³C NMR spectra would be compared against those of the parent compound, aminoglutethimide. Any significant deviations in chemical shifts or the appearance of new signals would indicate structural modifications. For instance, changes in the aromatic region of the ¹H NMR spectrum could suggest alterations to the aminophenyl group, while shifts in the aliphatic region might point to modifications of the ethyl or piperidine-2,6-dione moieties.

A comprehensive analysis involves the careful interpretation of these spectra to piece together the molecular fragments. The chemical shifts are influenced by the electronic environment of each nucleus, providing clues about the presence of electron-withdrawing or electron-donating groups. Coupling constants (J-values) in ¹H NMR reveal the connectivity between adjacent protons, aiding in the assignment of specific signals to their respective positions in the molecule.

Table 1: Hypothetical ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.1-7.3 | m | 4H | Aromatic protons |

| 4.5 | s | 2H | -NH₂ |

| 2.5-2.7 | m | 4H | Piperidine (B6355638) ring CH₂ |

| 1.9 | q | 2H | -CH₂-CH₃ |

| 0.8 | t | 3H | -CH₂-CH₃ |

This table is for illustrative purposes and actual chemical shifts may vary.

Hyphenated LC-NMR Techniques for Impurity A

For complex mixtures or when impurities are present at low levels, isolating them for individual NMR analysis can be challenging. Hyphenated techniques, particularly High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR), provide a powerful solution. researchgate.net This method allows for the online separation of components in a mixture by HPLC, with the eluent being directly transferred to the NMR spectrometer for analysis.

In the context of this compound, an HPLC method would first be developed to separate the impurity from the main aminoglutethimide peak and other potential impurities. The separated Impurity A peak can then be directed into the NMR flow cell for spectral acquisition. This approach is particularly advantageous as it provides structural information on the impurity without the need for laborious and potentially sample-degrading isolation procedures. researchgate.net

The combination of HPLC-NMR with mass spectrometry (HPLC-NMR-MS) further enhances the analytical power, providing molecular weight information from MS alongside the detailed structural data from NMR. researchgate.net

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC) for Complex Structures

When 1D NMR spectra are insufficient to fully elucidate a complex molecular structure, two-dimensional (2D) NMR techniques are employed. openpubglobal.com These experiments provide correlation information between different nuclei, revealing the connectivity and spatial relationships within the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in identifying adjacent protons, such as those on the ethyl group and within the piperidine ring, helping to establish the spin systems within the molecule. github.io

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbon atoms. sdsu.edu It is invaluable for assigning proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. github.io For Impurity A, an HSQC spectrum would definitively link the proton and carbon signals of each CH, CH₂, and CH₃ group.

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies protons that are coupled to each other, establishing spin systems. |

| HSQC | ¹H - ¹³C (one bond) | Directly links protons to the carbons they are attached to. |

| HMBC | ¹H - ¹³C (multiple bonds) | Connects different fragments of the molecule by showing long-range couplings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds, including impurities. researchgate.net The principle behind this method is the absorption of UV or visible light by a molecule, which promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

For this compound, a UV-Vis spectrum would be recorded and compared to that of the pure aminoglutethimide standard. Any shift in the λmax or changes in the spectral shape could indicate a structural modification, particularly to the aromatic aminophenyl ring, which is the primary chromophore in aminoglutethimide.

This technique is particularly valuable for quantification. By creating a calibration curve using standard solutions of known concentrations, the concentration of this compound in a sample can be determined by measuring its absorbance at a specific wavelength, typically the λmax. researchgate.net This is a crucial step in ensuring that the level of the impurity is within the acceptable limits set by regulatory bodies. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

An IR spectrum of this compound would provide a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. For instance, the presence of N-H stretching vibrations from the amino group, C=O stretching from the imide group, C-H stretching from the aromatic and aliphatic parts of the molecule, and C-N stretching can all be identified.

By comparing the IR spectrum of Impurity A with that of aminoglutethimide, any changes in the functional groups can be readily detected. For example, the absence or shift of the N-H bands could suggest a modification at the amino group, while changes in the carbonyl region might indicate an alteration of the piperidine-2,6-dione ring.

Table 3: Characteristic IR Absorption Frequencies for Aminoglutethimide and Potential Impurity A Variations

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 |

| Imide (C=O) | Stretch | 1680-1740 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aliphatic (C-H) | Stretch | 2850-3000 |

| Aromatic (C-H) | Stretch | 3000-3100 |

Raman Spectroscopy in Impurity A Characterization

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in the polarizability. researchgate.net

In the characterization of this compound, Raman spectroscopy can provide valuable information about the molecular structure, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. researchgate.net For example, the C-C bonds of the aromatic ring and the ethyl group would likely show strong Raman signals.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can be used for the detection of trace amounts of impurities. researchgate.netresearchgate.net By adsorbing the analyte onto a roughened metal surface, the Raman signal can be enhanced by several orders of magnitude. This could be particularly useful for detecting and characterizing very low levels of this compound. uliege.be

Development and Validation of Stability-Indicating Analytical Methods for this compound

The development and validation of stability-indicating analytical methods are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. A stability-indicating method is a validated quantitative analytical procedure capable of detecting changes in the chemical properties of the drug substance over time. Crucially, such a method must accurately measure the active pharmaceutical ingredient (API) and its impurities, like this compound, without interference from degradation products, process impurities, or other excipients. researchgate.netscienceopen.com The validation process demonstrates that an analytical procedure is suitable for its intended purpose and is a requirement by regulatory bodies like the International Council for Harmonisation (ICH). ijprajournal.comeuropa.eu

For aminoglutethimide, official methods are described in pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), which provides tests for related substances including Impurity A. lgcstandards.comscribd.com These methods are established to control the levels of impurities within specified limits. The validation of these, or any newly developed methods, involves a thorough assessment of several performance characteristics to ensure reliable and reproducible results are generated. ijprajournal.comchromatographyonline.com

Specificity and Selectivity for Impurity A

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. chromatographyonline.comscielo.br For the analysis of this compound, the method must demonstrate that it can separate the impurity peak from the peak of aminoglutethimide and any other related substances. europa.eu

To establish specificity, forced degradation studies are a key component. In these studies, the drug substance is intentionally exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and light to produce degradation products. pharmtech.comeuropa.eu A stability-indicating method must be able to resolve the impurity peak from all potential degradants formed under these conditions. researchgate.net For chromatographic methods, peak purity analysis using tools like a photodiode array (PDA) detector or mass spectrometry can be used to confirm that the analyte peak is not co-eluting with other components. europa.eu

In the European Pharmacopoeia, the thin-layer chromatography (TLC) method for aminoglutethimide demonstrates specificity through a system suitability test where a reference solution containing aminoglutethimide and glutethimide must show two clearly separated spots, ensuring the system can differentiate between similar structures. scribd.com Similarly, a high-performance liquid chromatography (HPLC) method's specificity is confirmed by spiking the drug product with known impurities and demonstrating their separation from the main drug and each other. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity A

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of a method's performance. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. chromatographyonline.com The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comnih.gov The determination of the LOQ is particularly important for the quantification of impurities. scielo.br

Several approaches can be used to determine LOD and LOQ, with the most common being:

Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. An LOD is generally established at a signal-to-noise ratio of 3:1, while an LOQ is established at a ratio of 10:1. chromatographyonline.com

Based on the Standard Deviation of the Response and the Slope: This involves calculating the LOD and LOQ from the standard deviation of blank measurements or the standard deviation of the y-intercept of a regression line and the slope of the calibration curve. researchgate.net

The European Pharmacopoeia monograph for aminoglutethimide specifies a "disregard limit" of 0.05% for the TLC method, which conceptually relates to the detection limit, below which an impurity is not considered for calculation. scribd.com For a quantitative HPLC method, the LOD and LOQ must be experimentally determined and validated.

Table 1: Representative LOD and LOQ for a Hypothetical HPLC Method for this compound This table presents illustrative data typical for impurity quantification methods.

| Parameter | Method of Determination | Result (as % of Test Concentration) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) = 3:1 | 0.02% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) = 10:1 | 0.05% |

Linearity and Range of Analytical Response for Impurity A

Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a specified range. chromatographyonline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

For the determination of an impurity like this compound, the range is typically validated from the LOQ to 120% of the specification limit. scielo.br Linearity is typically evaluated by preparing a series of at least five concentrations of the impurity standard and analyzing them with the proposed method. The results are then analyzed by linear regression, and the correlation coefficient (r²), y-intercept, and slope of the regression line are reported to demonstrate the linear relationship. chromatographyonline.comchromatographyonline.com

Table 2: Representative Linearity Data for a Hypothetical HPLC Method for this compound This table presents illustrative data typical for impurity quantification methods.

| Concentration Level (% of Specification) | Theoretical Concentration (µg/mL) | Mean Peak Area (n=3) |

| LOQ | 0.10 | 15,250 |

| 50% | 1.00 | 151,500 |

| 80% | 1.60 | 242,800 |

| 100% | 2.00 | 303,100 |

| 120% | 2.40 | 364,200 |

| Linearity Results | Value | |

| Correlation Coefficient (r²) | 0.9998 | |

| Regression Equation | y = 151,000x + 450 |

Precision and Accuracy of Impurity A Quantification

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.com It is usually evaluated at three levels:

Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment. It is typically determined from a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is often determined by spiking a placebo or the drug product with known amounts of Impurity A at different concentration levels (e.g., LOQ, 100%, and 120% of the specification). europa.euchromatographyonline.com The results are reported as the percent recovery of the known amount added.

Table 3: Representative Precision and Accuracy Data for a Hypothetical HPLC Method for this compound This table presents illustrative data typical for impurity quantification methods.

| Level | Parameter | Acceptance Criteria | Result |

| Repeatability | % RSD (n=6 at 100% level) | ≤ 5.0% | 1.8% |

| Intermediate Precision | % RSD (different day/analyst) | ≤ 10.0% | 2.5% |

| Accuracy (Recovery) | Mean % Recovery (LOQ, 100%, 120% levels; n=3 at each level) | 80.0% - 120.0% | 98.5% - 104.2% |

Robustness of Methods for Impurity A Analysis

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. europa.eu The evaluation of robustness should demonstrate that a series of system suitability parameters are established to ensure the validity of the analytical procedure is maintained whenever used. europa.eu

Typical variations for an HPLC method include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

pH of the mobile phase buffer (e.g., ± 0.2 units)

Column temperature (e.g., ± 5 °C)

Mobile phase composition (e.g., ± 2% absolute)

The effect of these variations on the analytical results (e.g., retention time, peak area, resolution) is evaluated to determine which parameters need to be strictly controlled.

Table 4: Representative Robustness Study for a Hypothetical HPLC Method for Impurity A This table presents illustrative data typical for impurity quantification methods.

| Parameter Varied | Variation | Effect on Results |

| Flow Rate | 0.9 mL/min | Acceptable |

| 1.1 mL/min | Acceptable | |

| Mobile Phase pH | pH 3.3 | Acceptable |

| pH 3.7 | Acceptable | |

| Column Temperature | 25 °C | Acceptable |

| 35 °C | Acceptable |

System Suitability Testing for Impurity A Determination

System Suitability Testing (SST) is an integral part of many analytical procedures and is used to verify that the analytical system is adequate for the intended analysis on the day of use. austinpublishinggroup.com The tests are based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as such. pmda.go.jp

SST criteria must be defined in the analytical method and met before any sample analysis can begin. For the TLC method in the European Pharmacopoeia, the system suitability requirement is that the chromatogram of a reference solution shows two clearly separated spots. scribd.com For a quantitative HPLC impurity method, SST parameters are more extensive.

Table 5: Typical System Suitability Test Parameters for a Hypothetical HPLC Impurity Method This table presents illustrative data typical for impurity quantification methods.

| Parameter | Acceptance Criterion | Purpose |

| Resolution (Rs) | > 2.0 between Impurity A and nearest peak | Ensures specificity and separation |

| Tailing Factor (T) | ≤ 2.0 for Impurity A peak | Ensures good peak shape for accurate integration |

| Repeatability (%RSD) | ≤ 5.0% for 6 replicate injections of a standard | Ensures system precision |

| Theoretical Plates (N) | > 2000 for Impurity A peak | Ensures column efficiency |

Control Strategies for Aminoglutethimide Impurity a

Quality by Design (QbD) Principles in Impurity A Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. nih.govnih.gov Applying QbD principles to the control of Aminoglutethimide (B1683760) Impurity A ensures that quality is built into the product from the outset, rather than being tested for at the end. nih.govyoutube.com This proactive approach helps to identify and mitigate risks associated with impurity formation, leading to a more robust and reliable manufacturing process. researchgate.netusp.org

The core elements of a QbD approach for impurity control include defining a Quality Target Product Profile (QTPP) that outlines the desired quality characteristics of the drug product, and identifying Critical Quality Attributes (CQAs) that need to be controlled to ensure that profile is met. nih.gov For Aminoglutethimide, the level of Impurity A would be a critical quality attribute. The next steps involve understanding the impact of raw material attributes and process parameters on this CQA, developing a design space where the process consistently produces a product with the desired quality, and implementing a comprehensive control strategy. researchgate.net

Analytical Quality by Design (AQbD) for Impurity A Method Development

Analytical Quality by Design (AQbD) applies the principles of QbD to the development of analytical methods. veeprho.commdpi.com This ensures the resulting method for quantifying Aminoglutethimide Impurity A is robust, reliable, and fit for its intended purpose throughout its lifecycle. researchgate.netveeprho.com The AQbD framework involves a systematic approach to method development, moving away from the traditional, one-factor-at-a-time approach to a more holistic and risk-based strategy. researchgate.net

The key components of an AQbD approach include defining the Analytical Target Profile (ATP), identifying Critical Quality Attributes (CQAs) of the analytical method, and optimizing Critical Method Parameters (CMPs). veeprho.com This structured process leads to a well-understood and controlled analytical method, reducing the likelihood of out-of-specification results and facilitating smoother method transfer and lifecycle management. mdpi.com

The first step in the AQbD approach is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics that an analytical method must meet to be considered fit for its intended purpose. keynotive.ioeuropa.eu It essentially outlines the "what" of the measurement—what needs to be measured and to what level of quality. premier-research.com

For the analysis of this compound, the ATP would define the required performance of the analytical method. This includes specifying the intended purpose, such as impurity quantification, and setting predefined criteria for key performance characteristics. keynotive.io The ATP serves as a guide for method development and validation, ensuring that the final method meets the necessary standards for accuracy, precision, selectivity, and sensitivity. keynotive.ioresearchgate.net

An example of an ATP for an impurity analysis method is provided in the table below.

Table 1: Example Analytical Target Profile (ATP) for this compound Analysis

| Attribute | Target Criteria |

| Analyte | This compound |

| Matrix | Aminoglutethimide Drug Substance / Drug Product |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Purpose | To accurately and precisely quantify Impurity A. |

| Accuracy | Recovery of 90-110% of the true value. |

| Precision | Relative Standard Deviation (RSD) ≤ 5.0%. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. |

| Range | From the reporting threshold to 120% of the specification limit. |

| Limit of Quantification (LOQ) | ≤ Reporting Threshold (e.g., 0.05%). |

| Specificity | The method should be able to resolve Impurity A from Aminoglutethimide and other potential impurities. |

This table is illustrative and specific values would be determined based on regulatory requirements and risk assessment.

Critical Quality Attributes (CQAs) for an analytical method, also referred to as Critical Method Attributes (CMAs), are the performance characteristics that must be controlled to ensure the method produces data of the desired quality, as defined in the ATP. nih.govturkjps.org These are the properties of the analytical output that directly impact the reliability of the results. nih.gov

For the analysis of this compound, CQAs are directly linked to the ATP and are the response variables that provide information on the quality of the chromatogram. nih.gov The identification of these CQAs is a crucial step in the AQbD process as they form the basis for method optimization and control. americanpharmaceuticalreview.com

Examples of CQAs for the HPLC analysis of this compound could include:

Resolution: The separation between the Impurity A peak and the main Aminoglutethimide peak, as well as any other impurities, must be sufficient to ensure accurate quantification. A common target is a resolution of ≥ 2.0. nih.gov

Peak Tailing Factor: The symmetry of the Impurity A peak is important for accurate integration. A typical acceptance criterion is a tailing factor between 0.8 and 1.5.

Sensitivity: The ability to detect and quantify Impurity A at its specified limit. This is often defined by the signal-to-noise ratio at the limit of quantification (LOQ).

Table 2: Potential Critical Quality Attributes (CQAs) for the Analysis of this compound

| CQA | Potential Target | Justification |

| Resolution (between Impurity A and Aminoglutethimide) | ≥ 2.0 | Ensures accurate peak integration and quantification without interference from the main component. nih.gov |

| Tailing Factor for Impurity A | 0.8 - 1.5 | A symmetrical peak shape is essential for accurate and reproducible peak area measurement. researchgate.net |

| Limit of Quantification (LOQ) | ≤ 0.05% | The method must be sensitive enough to quantify the impurity at or below the reporting threshold. nih.gov |

| Accuracy (% Recovery) | 90.0 - 110.0% | Ensures the measured value is close to the true value of the impurity level. |

| Precision (Repeatability, RSD%) | ≤ 5.0% | Demonstrates the method's ability to produce consistent results for the same sample. |

This table provides examples, and the specific CQAs and their targets would be established based on the ATP and risk assessment.

Critical Method Parameters (CMPs) are the operational variables of the analytical method that have a significant impact on the CQAs and therefore must be monitored and controlled to ensure the method performs as expected. nih.gov The identification and optimization of CMPs are central to the AQbD approach. mdpi.com

For the HPLC analysis of this compound, a risk assessment tool like a fishbone (Ishikawa) diagram can be used to identify potential CMPs. nih.govmdpi.com These parameters are then systematically studied using Design of Experiments (DoE) to understand their individual and interactive effects on the CQAs. veeprho.comnih.gov This allows for the definition of a Method Operable Design Region (MODR), which is the multidimensional space of CMPs within which the method is known to consistently meet its performance criteria. nih.govnih.gov

Potential CMPs for an HPLC method for Impurity A could include:

Mobile phase composition (e.g., pH, organic solvent ratio) nih.gov

Column temperature nih.gov

Flow rate semanticscholar.org

Wavelength of detection biosynth.com

Injection volume mdpi.com

Table 3: Example of Critical Method Parameters (CMPs) and their Potential Effects on CQAs for Impurity A Analysis

| Critical Method Parameter (CMP) | Potential Effect on Critical Quality Attributes (CQAs) |

| Mobile Phase pH | Can significantly impact the retention time and resolution of ionizable compounds like Aminoglutethimide and its impurities. nih.gov |

| Organic Solvent Concentration | Affects the elution strength of the mobile phase, thereby influencing retention times and resolution. nih.gov |

| Column Temperature | Can alter selectivity, peak shape, and retention times. nih.gov |

| Flow Rate | Influences analysis time, resolution, and peak shape. semanticscholar.org |

This table illustrates the relationship between CMPs and CQAs. The actual critical parameters and their effects would be determined through systematic experimentation.

Risk Assessment and Management for Impurity A Control

Risk assessment is a fundamental component of the QbD framework, used to identify and prioritize potential risks to product quality. ispe.orgipec-europe.org For this compound, a systematic risk assessment helps to understand the factors that could lead to its formation and to develop appropriate control strategies. efpia.eu This process typically involves a cross-functional team and uses tools like Failure Mode and Effects Analysis (FMEA) or fishbone diagrams to identify potential failure modes and their impact on the CQA (i.e., the level of Impurity A). ispe.orgipec-europe.org

The risk assessment process for Impurity A would consider various factors, including:

Raw Materials: The quality of starting materials and reagents can be a source of impurities. efpia.eujpionline.org

Manufacturing Process: Process parameters such as temperature, reaction time, and pH can influence the formation of Impurity A. ispe.org

Storage and Handling: Degradation of the drug substance or product over time can lead to the formation of impurities. researchgate.net

Once risks are identified, they are analyzed to estimate their likelihood of occurrence and the severity of their impact. ipec-europe.org Based on this analysis, risk control measures are developed and implemented to mitigate the identified risks. ispe.org This could involve tighter specifications for raw materials, optimization of process parameters, or improved storage conditions.

Process Control Strategies to Minimize this compound

Process control strategies are a planned set of controls that ensure the manufacturing process performs consistently and the final product meets its quality specifications. europa.eu These strategies are derived from product and process understanding gained through the QbD approach. nih.gov For this compound, the goal is to design and control the manufacturing process to minimize its formation.

Effective process control strategies can include:

Control of Raw Materials: Implementing stringent specifications for starting materials, intermediates, and reagents to limit the introduction of precursors to Impurity A.

In-Process Controls: Monitoring critical process parameters (CPPs) identified during risk assessment and process development to ensure they remain within their established ranges. This could involve real-time monitoring of temperature, pressure, or pH. pharmaknowledgeforum.com

Purification Steps: Incorporating and optimizing purification steps such as crystallization, chromatography, or extraction to effectively remove Impurity A from the drug substance. pharmaknowledgeforum.comnih.gov

Control of Degradation: Understanding the degradation pathways of Aminoglutethimide and implementing controls to prevent the formation of degradation products, which may include Impurity A. This could involve controlling storage conditions (temperature, humidity, light exposure) and using appropriate packaging. google.com

By implementing a comprehensive control strategy based on a thorough understanding of the factors influencing the formation of this compound, manufacturers can ensure the consistent production of a high-quality drug product.

Control of Starting Materials and Reagents

The control of impurities in the final active pharmaceutical ingredient (API) begins with a thorough understanding and stringent control of the starting materials and reagents. pharmtech.comfda.gov The quality and purity of these initial components are fundamental to producing a final product that meets regulatory standards. mt.com

A critical aspect of this control is the specification of starting materials, which should include tests for identity and purity, with established acceptance criteria for specified, unspecified, and total impurities. fda.gov This includes monitoring for residual solvents, reagents, and potential mutagenic impurities. fda.gov For instance, in the synthesis of aminoglutethimide, one of the primary starting materials is 2-phenylbutyronitrile, which is nitrated to form 2-(4-nitrophenyl)butyronitrile. chemicalbook.com The purity of this starting material and the control of any side reactions during nitration are crucial to prevent the formation of unwanted byproducts that could lead to Impurity A.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), emphasize the importance of justifying the selection of starting materials and demonstrating that the manufacturing process is capable of purging impurities. pharmtech.comfda.gov If a starting material from a commercial source requires additional purification by the drug substance manufacturer to ensure consistent quality, these purification steps should be integrated into the manufacturing process description. fda.gov

The following table outlines key considerations for the control of starting materials and reagents:

| Control Parameter | Key Considerations | Relevant Guidance |

| Identity and Purity | Verification of chemical structure and assessment of the level of impurities. | ICH Q11 |

| Specified Impurities | Identification and quantification of known impurities with established acceptance limits. | ICH Q3A(R2) |

| Unspecified Impurities | Control of unknown impurities to a general limit (e.g., ≤0.1%). | ICH Q3A(R2) |

| Residual Solvents | Limitation of organic volatile impurities used in the manufacturing process. | ICH Q3C |

| Reagents | Ensuring the quality and purity of all reagents used in the synthesis. | Good Manufacturing Practices (GMP) |

| Potential Genotoxic Impurities | Assessment and control of impurities that have the potential to be mutagenic. | ICH M7 |

This table provides a summary of key control parameters for starting materials and reagents based on established regulatory guidelines.

Optimization of Synthetic Reaction Conditions to Reduce Impurity A Formation

Optimizing the conditions of the chemical synthesis is a proactive strategy to minimize the formation of this compound. mt.com The formation of impurities is often sensitive to various reaction parameters, and careful control of these can significantly improve the purity profile of the crude product. mt.commdpi.com

Key reaction conditions that are typically optimized include:

Temperature: Many side reactions are temperature-dependent. Running the reaction at an optimal temperature can favor the formation of the desired product over the impurity.

Pressure: In certain reactions, pressure can influence reaction kinetics and selectivity.

Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or other impurities.

pH: The acidity or basicity of the reaction mixture can be a critical factor, especially in reactions involving acidic or basic functional groups.

Solvent: The choice of solvent can affect reaction rates and the solubility of reactants and products, thereby influencing the impurity profile.

Catalyst: The type and amount of catalyst can impact the selectivity of the reaction.

For the synthesis of aminoglutethimide, which involves the reduction of a nitro group to an amine, the choice of reducing agent and reaction conditions is critical. chemicalbook.com Incomplete reduction or side reactions can potentially lead to the formation of related impurities. By carefully optimizing these parameters, the formation of Impurity A can be minimized at the source.

Purification Step Optimization for Impurity A Removal

Even with optimized synthesis, some level of impurity formation is often unavoidable. Therefore, effective purification steps are essential to remove this compound and other process-related impurities from the crude drug substance. europeanpharmaceuticalreview.com Crystallization is a primary and powerful technique for purifying solid compounds in the pharmaceutical industry. europeanpharmaceuticalreview.com The process can be optimized by carefully selecting the solvent system, controlling the cooling rate, and managing agitation to maximize the yield of the pure API while leaving impurities behind in the mother liquor.

In cases where crystallization alone is insufficient to achieve the desired purity, other chromatographic techniques can be employed. europeanpharmaceuticalreview.com These include:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and can be very effective for removing closely related impurities. europeanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity compared to HPLC and is often considered a greener alternative due to the use of supercritical CO2 as the mobile phase. europeanpharmaceuticalreview.comnih.gov

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause sample degradation. europeanpharmaceuticalreview.com

The selection and optimization of the purification method depend on the physicochemical properties of both aminoglutethimide and Impurity A, such as their solubility and polarity.

In-Process Control Monitoring for Impurity A

In-process controls (IPCs) are crucial for monitoring the manufacturing process at critical steps to ensure that it is proceeding as expected and that the quality of the intermediates and the final drug substance is maintained. europa.eu For this compound, IPCs can be implemented to monitor its level at various stages of the manufacturing process.